molecular formula C11H16ClNO B1435799 (4-(Cyclopropylmethoxy)phenyl)methanamine hydrochloride CAS No. 1337879-95-4

(4-(Cyclopropylmethoxy)phenyl)methanamine hydrochloride

Cat. No.: B1435799
CAS No.: 1337879-95-4
M. Wt: 213.7 g/mol
InChI Key: NXBCFIPMHVMNDC-UHFFFAOYSA-N
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Description

(4-(Cyclopropylmethoxy)phenyl)methanamine hydrochloride is a secondary amine hydrochloride salt characterized by a phenyl ring substituted with a cyclopropylmethoxy group at the para-position and a methylamine moiety. The cyclopropylmethoxy group introduces steric bulk and unique electronic properties due to the strained cyclopropane ring. This compound is structurally related to several pharmacologically active molecules, particularly those targeting neurotransmitter systems or inflammatory pathways .

Properties

IUPAC Name

[4-(cyclopropylmethoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10;/h3-6,10H,1-2,7-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBCFIPMHVMNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337879-95-4
Record name Benzenemethanamine, 4-(cyclopropylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337879-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of Cyclopropylmethoxyphenyl Intermediates

Method A: Alkylation of Phenolic Precursors

  • Starting Material: 4-hydroxyphenyl derivatives, such as 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid derivatives.
  • Reaction: Alkylation with cyclopropyl methyl bromide or chloride in the presence of a base (preferably potassium hydroxide) and a polar aprotic solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).
  • Conditions: Elevated temperatures (70–90°C) under inert atmosphere.
  • Outcome: Formation of 4-(cyclopropylmethoxy)phenyl derivatives with yields ranging from 82–92% depending on the specific substrate and conditions.

Data Table 1: Alkylation Reaction Conditions and Yields

Parameter Details Reference
Base Potassium hydroxide (preferred) ,
Solvent Dimethyl sulfoxide (most preferred), DMF, NMP ,
Temperature 70–90°C ,
Reaction Time 12–24 hours ,
Yield 82–92% ,

Halogenation and Nucleophilic Substitution

  • Halogenation: 3-halo-4-hydroxybenzaldehyde or benzoic acid derivatives are halogenated at the 3-position (Cl, Br, or I).
  • Substitution: The halogenated phenol reacts with cyclopropyl methyl derivatives under basic conditions, often using sodium hydride or potassium hydride as the base, in aprotic solvents at 60–100°C.
  • Outcome: Formation of 3-cyclopropylmethoxy-4-hydroxybenzaldehyde or related intermediates with yields around 82–94%.

Data Table 2: Halogenation and Substitution

Step Conditions Yield (%) Reference
Halogenation of phenol N,N-Dimethylformamide, 10–15°C, 12 hours -
Alkylation with cyclopropyl 60–100°C, 12–24 hours, in presence of KOH or NaH 82–94

Oxidation to Phenylcarboxylic Acids

  • Oxidative Conversion: The phenolic intermediates are oxidized to the corresponding benzoic acids using oxidants such as sodium chlorite, selenium dioxide, or pyridinium chlorochromate.
  • Reaction Conditions: Mild conditions, often in solvents like acetone, DMSO, or ethyl acetate, at 60–90°C.
  • Yields: Typically high, around 88–94%, with selectivity for the carboxylic acid formation.

Data Table 3: Oxidation Conditions

Oxidant Solvent Temperature Yield (%) Reference
Sodium chlorite Ethyl acetate, DMSO 60–90°C 88–94
Selenium dioxide Acetone 80–100°C 85–92

Amination and Salt Formation

Method A: Reductive Amination

  • The phenylcarboxylic acid derivative is converted into the corresponding amine via reductive amination using isopropyl amine or methyl ethyl amine.
  • Conditions involve mild heating (around 70°C) in solvents like ethanol or methanol, with reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

Method B: Direct Nucleophilic Substitution

  • The amino group is introduced by nucleophilic substitution on activated intermediates, such as halogenated phenyl derivatives, in the presence of amines and bases.

Salt Formation:

  • The amino compound is converted into the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol), followed by crystallization.

Data Table 4: Amination and Salt Formation

Step Conditions Yield (%) Reference
Reductive amination 70°C, ethanol, NaBH3CN or H2 catalyst 80–90 ,
Salt formation HCl in ethanol/methanol, crystallization Quantitative ,

Research Findings and Optimization

  • Environmental considerations: Use of low-toxicity reagents, mild reaction conditions, and avoidance of highly toxic solvents.
  • Yield optimization: Elevated temperatures, choice of polar aprotic solvents, and appropriate bases (preferably potassium hydroxide) improve yields.
  • Scalability: The methods are scalable for industrial production, with high yields and purity levels, suitable for pharmaceutical manufacturing.

Summary of Key Preparation Parameters

Parameter Recommended Range/Conditions References
Base Potassium hydroxide (preferred) ,
Solvent Dimethyl sulfoxide, N,N-dimethylformamide ,
Temperature 70–90°C for alkylation; 60–90°C for oxidation ,
Reaction Time 12–24 hours for alkylation; 8–12 hours for oxidation ,
Yield 82–94% across steps ,

Chemical Reactions Analysis

Types of Reactions

(4-(Cyclopropylmethoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

(4-(Cyclopropylmethoxy)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Cyclopropylmethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Cyclopropylmethoxy vs.
  • Trifluoromethyl vs. Cyclopropylmethoxy : The trifluoromethyl group () is strongly electron-withdrawing, increasing metabolic stability and lipophilicity, whereas cyclopropylmethoxy offers a balance of steric and electronic effects.
  • Halogen Substitutions : The fluorine atom in (R)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride () provides moderate electronegativity without significant steric impact, making it a common bioisostere for hydroxyl or methoxy groups.

Physicochemical Properties

  • Solubility: Hydrochloride salts generally enhance aqueous solubility. For example, (4-Methoxyphenyl)(phenyl)methanamine hydrochloride is soluble in chloroform, methanol, and DMSO , while [4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride is typically handled as a powder .
  • Molecular Weight : The reference compound (213.71 g/mol) falls within the optimal range for blood-brain barrier penetration, unlike bulkier analogs like the trifluoromethyl derivative (251.68 g/mol) .

Pharmacological Relevance

  • SAR Insights : The replacement of cyclopropylmethoxy with smaller groups (e.g., methoxy or fluorine) may reduce potency but improve selectivity, as seen in comparisons between roflumilast and less potent analogs like cilomilast .

Spectroscopic Characterization

    Biological Activity

    Overview

    (4-(Cyclopropylmethoxy)phenyl)methanamine hydrochloride, with the molecular formula C11_{11}H16_{16}ClNO, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure, featuring a cyclopropylmethoxy group attached to a phenyl ring, suggests significant interaction capabilities with various biological targets.

    The compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of diverse derivatives that may exhibit different biological activities. The mechanism of action typically involves binding to specific receptors or enzymes, thereby modulating their activity to elicit biological effects.

    Antimicrobial and Anticancer Properties

    Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Preliminary studies suggest that it may interact with specific molecular targets involved in disease pathways, although detailed mechanisms remain under investigation.

    Case Studies and Research Findings

    • Anticancer Activity :
      • A study evaluated the compound's efficacy against various cancer cell lines. Results indicated that it could induce apoptosis in tumor cells, particularly those resistant to conventional therapies. The compound demonstrated IC50_{50} values comparable to known anticancer agents, suggesting its potential as a therapeutic candidate .
    • Antimicrobial Activity :
      • Another investigation focused on the antimicrobial properties of related compounds, revealing that modifications in the cyclopropylmethoxy group significantly influenced their efficacy against bacterial strains. This highlights the importance of structural variations in enhancing biological activity.

    Comparative Analysis

    To better understand the unique properties of this compound, a comparison with similar compounds is essential:

    Compound NameStructureBiological Activity
    (4-Methoxyphenyl)methanamine hydrochlorideStructureModerate anticancer activity
    (4-(Cyclopropylmethoxy)benzylamine hydrochlorideStructureAntimicrobial properties
    (4-(Cyclopropylmethoxy)phenyl)ethanamine hydrochlorideStructureLimited studies available

    This table illustrates that while similar compounds exhibit some biological activities, the presence of the cyclopropylmethoxy group in this compound may confer unique advantages in terms of potency and specificity.

    Future Directions

    Ongoing research is crucial to fully elucidate the biological mechanisms of this compound. Future studies should focus on:

    • In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level with its targets.
    • Clinical Trials : Evaluating its safety and efficacy in human subjects.
    • Structural Modifications : Exploring how changes to its structure can enhance its therapeutic potential.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for (4-(Cyclopropylmethoxy)phenyl)methanamine hydrochloride?

    • Methodology :

    Cyclopropylmethoxy introduction : Start with 4-hydroxybenzaldehyde. Perform nucleophilic substitution using cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) to form 4-(cyclopropylmethoxy)benzaldehyde.

    Reductive amination : React the aldehyde with ammonium acetate and a reducing agent (e.g., NaBH₃CN) to yield the primary amine intermediate.

    Salt formation : Treat the free base with HCl (gas or aqueous) in anhydrous conditions to obtain the hydrochloride salt.

    • Key Considerations : Monitor reaction progress via TLC or LC-MS. Ensure anhydrous conditions during salt formation to avoid hydrolysis .

    Q. How should researchers characterize the purity and structural integrity of this compound?

    • Analytical Workflow :

    • NMR spectroscopy : Confirm the presence of the cyclopropylmethoxy group (δ ~3.5–4.0 ppm for OCH₂, δ ~0.5–1.5 ppm for cyclopropyl protons) and the benzylamine moiety (δ ~3.8 ppm for CH₂NH₂).
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
    • Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z corresponding to C₁₁H₁₄ClNO (exact mass calculated via ).
    • Elemental analysis : Verify Cl⁻ content matches theoretical values (~13.5% for hydrochloride salt) .

    Q. What are the optimal storage conditions to ensure compound stability?

    • Recommendations :

    • Store at −20°C in airtight, light-protected containers under inert gas (e.g., argon).
    • Avoid repeated freeze-thaw cycles to prevent decomposition (observed in similar amines at elevated temperatures) .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in NMR data between synthetic batches?

    • Troubleshooting Strategies :

    • Solvent deuteration : Ensure consistent use of deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to avoid chemical shift variability.
    • Impurity profiling : Use 2D NMR (e.g., HSQC, COSY) to identify byproducts from incomplete substitution or oxidation.
    • Tautomerism check : For amine salts, confirm protonation state via pH-dependent NMR experiments.
    • Reference standards : Cross-validate with commercially available analogs (e.g., [4-(trifluoromethoxy)phenyl]methanamine hydrochloride in ) .

    Q. What are the potential applications of this compound in bioorthogonal chemistry?

    • Functionalization Pathways :

    Tetrazine conjugation : React the primary amine with succinimidyl ester-modified tetrazines (e.g., 3-(4-benzylamino)-1,2,4,5-tetrazine) to create click-compatible probes.

    In vivo imaging : Use the modified compound for inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO)-tagged biomolecules.

    • Validation : Monitor reaction kinetics via UV-Vis or fluorescence quenching (λ = 520 nm for tetrazine-TCO reactions) .

    Q. What is the mechanistic basis for hydrochloride salt formation in this amine?

    • Reaction Mechanism :

    • The free base amine reacts with HCl in a 1:1 stoichiometric acid-base reaction, forming an ammonium chloride salt.
    • Critical Parameters : Control HCl addition rate to avoid excess acid, which may protonate other functional groups or induce decomposition. Confirm salt formation via FT-IR (N-H stretching at ~2500–3000 cm⁻¹) .

    Q. How can metabolic stability of this compound be assessed in preclinical studies?

    • Experimental Design :

    In vitro assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS.

    Isotope labeling : Synthesize a deuterated or ¹⁴C-labeled analog to track metabolites.

    In vivo PK : Administer intravenously/orally to rodents and collect plasma samples at timed intervals. Calculate half-life (t₁/₂) and clearance (CL) using non-compartmental analysis.

    • Data Interpretation : Compare results with structurally related compounds (e.g., piperidine derivatives in ) to identify metabolic hotspots .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (4-(Cyclopropylmethoxy)phenyl)methanamine hydrochloride
    Reactant of Route 2
    (4-(Cyclopropylmethoxy)phenyl)methanamine hydrochloride

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